1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Description
1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H27N3O5S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies
- Structural and Conformational Analysis: Research on compounds with structural similarities to 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has focused on their conformational properties. For example, studies have examined the chair and envelope conformations of fused piperidine and pyrrolidine rings in these molecules (Yang et al., 2008), (Iriepa et al., 2001), (Arias et al., 1986). Understanding these conformations is critical for predicting the reactivity and interactions of such molecules in various chemical and biological contexts.
Chemical Synthesis
- Synthesis of Azabicyclic Compounds: The synthesis of bridged azabicyclic compounds using radical translocation reactions is a significant area of research. This includes the formation of compounds like 8-azabicyclo[3.2.1]octane, which is structurally related to the compound (Ikeda et al., 1996). Such synthetic methodologies are vital for creating complex molecular architectures found in many pharmaceuticals and agrochemicals.
Potential Pharmacological Applications
- Exploration of Pharmacological Properties: Compounds with similar structures have been explored for their potential as pharmacological agents. For instance, derivatives of 5-(3,4-dichlorophenyl)-4-[(methyloxy)methyl]-2-azabicyclo[3.2.1]octane, a related compound, have shown activity as triple re-uptake inhibitors (Profeta et al., 2010). This suggests that structurally related compounds, including this compound, may also hold pharmacological significance.
Advanced Organic Chemistry Research
- Advanced Organic Chemistry Investigations: The compound's structure is relevant to advanced research in organic chemistry, particularly in the context of creating novel heterocyclic compounds and exploring their reactivity. For example, research into the synthesis of dispiro heterocycles and their biological evaluation suggests a broad spectrum of possible applications (Dandia et al., 2013). These studies provide insights into the synthetic versatility and potential uses of such complex molecules in various fields.
Properties
IUPAC Name |
1-[8-(1-methylsulfonylpiperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-27(25,26)19-8-6-12(7-9-19)18(24)20-13-2-3-14(20)11-15(10-13)21-16(22)4-5-17(21)23/h12-15H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGHENLORYEGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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